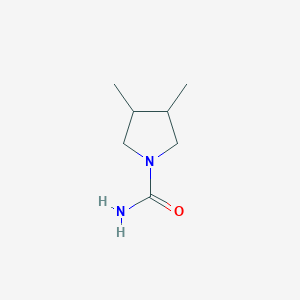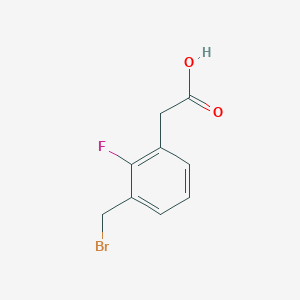
Methyl (2E)-4-(2,4-Dimethylphenyl)-4-oxobut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2E)-4-(2,4-Dimethylphenyl)-4-oxobut-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a but-2-enoate backbone, which is further substituted with a 2,4-dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-4-(2,4-Dimethylphenyl)-4-oxobut-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and methanol are refluxed with a strong acid such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by the removal of water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction conditions are optimized to ensure high conversion rates and purity of the final product.
化学反応の分析
Types of Reactions
Methyl (2E)-4-(2,4-Dimethylphenyl)-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
科学的研究の応用
Methyl (2E)-4-(2,4-Dimethylphenyl)-4-oxobut-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of polymers and other advanced materials.
作用機序
The mechanism of action of Methyl (2E)-4-(2,4-Dimethylphenyl)-4-oxobut-2-enoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to a therapeutic effect.
類似化合物との比較
Similar Compounds
- Methyl (2E)-4-phenyl-4-oxobut-2-enoate
- Methyl (2E)-4-(4-methylphenyl)-4-oxobut-2-enoate
- Methyl (2E)-4-(3,4-dimethylphenyl)-4-oxobut-2-enoate
Uniqueness
Methyl (2E)-4-(2,4-Dimethylphenyl)-4-oxobut-2-enoate is unique due to the specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with other molecules. This uniqueness can be exploited in designing specific reactions or developing new materials with desired properties.
特性
分子式 |
C13H14O3 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
methyl (E)-4-(2,4-dimethylphenyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C13H14O3/c1-9-4-5-11(10(2)8-9)12(14)6-7-13(15)16-3/h4-8H,1-3H3/b7-6+ |
InChIキー |
PLMRUOODKDJFMH-VOTSOKGWSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C(=O)OC)C |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


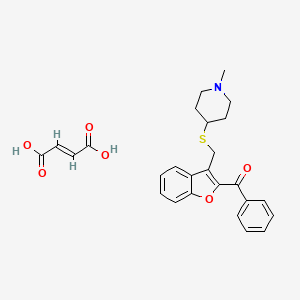

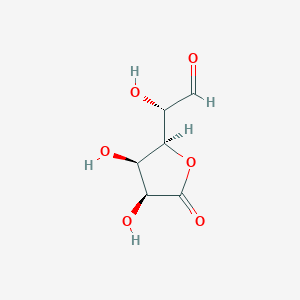
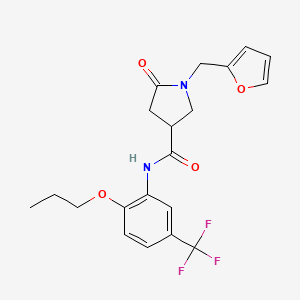
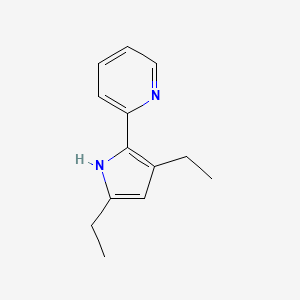

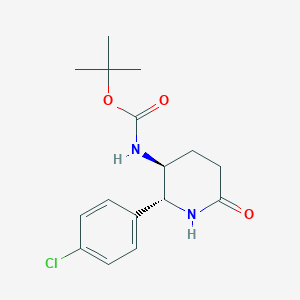
![6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203830.png)
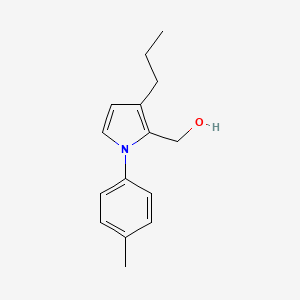
![2-(3,4-Dimethoxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B15203843.png)
![Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride](/img/structure/B15203845.png)
